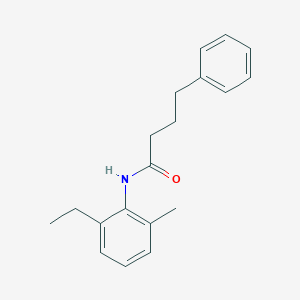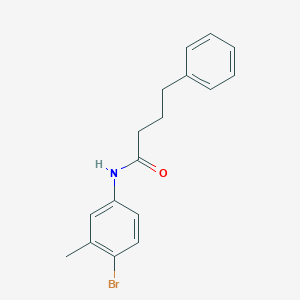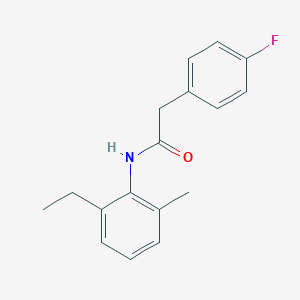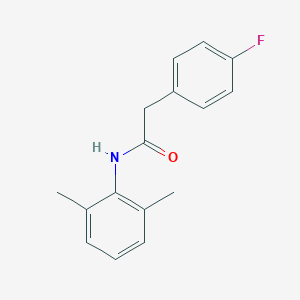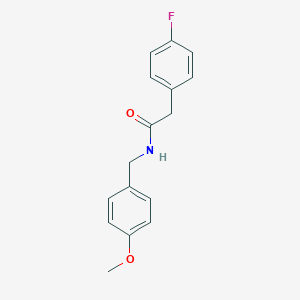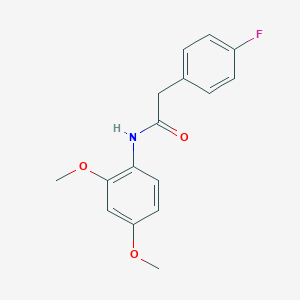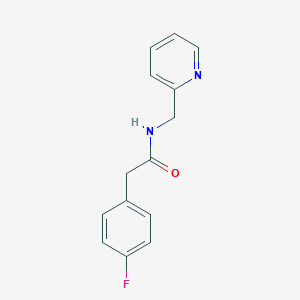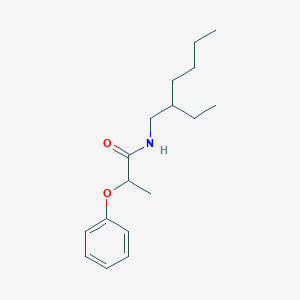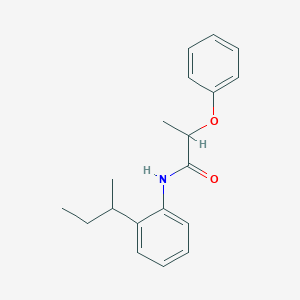![molecular formula C16H24N2O2 B291053 N-[4-(acetylamino)phenyl]octanamide](/img/structure/B291053.png)
N-[4-(acetylamino)phenyl]octanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]octanamide, commonly known as AP-8, is a small molecule that has gained significant attention in the field of scientific research. It is a synthetic compound that is used in various applications, including biomedical research, drug discovery, and chemical biology. AP-8 is a potent inhibitor of the protein-protein interaction between the transcriptional coactivator CBP and the transcription factor c-Jun.
科学的研究の応用
AP-8 has been extensively used in scientific research for its ability to inhibit the protein-protein interaction between CBP and c-Jun. This interaction is critical for the activation of c-Jun-dependent gene expression, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. AP-8 has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells, by blocking c-Jun-dependent transcriptional activity. It has also been used in the study of the role of c-Jun in inflammation, cardiovascular diseases, and neurodegenerative disorders.
作用機序
AP-8 binds to the KIX domain of CBP, which is responsible for its interaction with c-Jun. This binding prevents the interaction between CBP and c-Jun, thereby inhibiting the transcriptional activity of c-Jun. The inhibition of c-Jun-dependent gene expression leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
AP-8 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce the inflammatory response by inhibiting the production of pro-inflammatory cytokines. Additionally, AP-8 has been shown to have neuroprotective effects by reducing the oxidative stress and inflammation associated with neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of AP-8 is its high potency and specificity for the CBP-c-Jun interaction. This makes it a valuable tool for studying the role of c-Jun in various cellular processes. However, one of the limitations of AP-8 is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments. Additionally, the high cost of AP-8 can also be a limiting factor for some researchers.
将来の方向性
For the use of AP-8 include the study of the role of c-Jun in cancer and the development of new cancer therapies.
合成法
The synthesis of AP-8 involves the reaction of 4-aminobenzoyl chloride with 1-octanamine in the presence of triethylamine. The resulting product is then acetylated with acetic anhydride to yield N-[4-(acetylamino)phenyl]octanamide. The purity of the compound is confirmed by high-performance liquid chromatography (HPLC) analysis.
特性
分子式 |
C16H24N2O2 |
|---|---|
分子量 |
276.37 g/mol |
IUPAC名 |
N-(4-acetamidophenyl)octanamide |
InChI |
InChI=1S/C16H24N2O2/c1-3-4-5-6-7-8-16(20)18-15-11-9-14(10-12-15)17-13(2)19/h9-12H,3-8H2,1-2H3,(H,17,19)(H,18,20) |
InChIキー |
PKEGYAOXUOWKDY-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)NC(=O)C |
正規SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



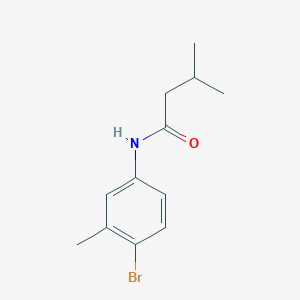
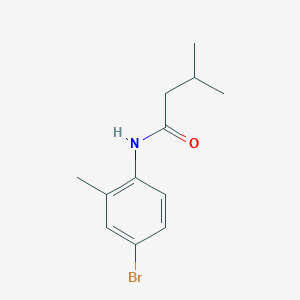
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide](/img/structure/B290973.png)
![Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate](/img/structure/B290974.png)
